molecular formula C21H13FO5S B11409157 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

Cat. No.: B11409157
M. Wt: 396.4 g/mol
InChI Key: GERVXXRMVAKIKN-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxathiol ring and a fluorobenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylboronic acid with 2-fluorobenzoic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include the inhibition of signal transduction processes that are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate
  • 3-Methoxyphenylboronic acid

Uniqueness

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate is unique due to its combination of a benzoxathiol ring and a fluorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in various scientific domains .

Properties

Molecular Formula

C21H13FO5S

Molecular Weight

396.4 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-fluorobenzoate

InChI

InChI=1S/C21H13FO5S/c1-25-13-6-4-5-12(9-13)16-10-14(11-18-19(16)27-21(24)28-18)26-20(23)15-7-2-3-8-17(15)22/h2-11H,1H3

InChI Key

GERVXXRMVAKIKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4F)SC(=O)O3

Origin of Product

United States

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